N-(2-(苄硫基)乙基)-4-氧代-3-戊基-2-硫代-1,2,3,4-四氢喹喔啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

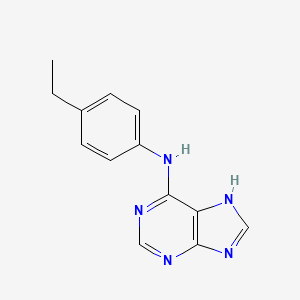

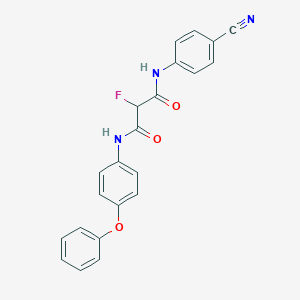

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure made up of a benzene ring fused to a pyrimidine ring . The molecule also contains a carboxamide group (-CONH2), a thioether group (R-S-R’), and a ketone group (C=O). These functional groups could potentially influence the compound’s reactivity and interactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the quinazoline, carboxamide, thioether, and ketone functional groups. These groups could potentially form various intra- and intermolecular interactions, affecting the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, the thioether group could engage in oxidation reactions, and the ketone group could participate in various addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like carboxamide and ketone could increase the compound’s solubility in polar solvents .科学研究应用

合成和作为抗菌剂的潜力

喹喔啉衍生物已被合成并评估其作为抗菌剂的潜力。例如,Desai 等人 (2007) 讨论了新型喹喔啉的合成,这些喹喔啉对一系列病原体(如大肠杆菌、金黄色葡萄球菌和白色念珠菌)表现出有希望的抗菌和抗真菌活性。这表明与您感兴趣的化合物类似的化合物可能在开发新的抗菌疗法中具有应用 (Desai、N.、Shihora、P. N. 和 Moradia、D.,2007)。

研究反应机理

Batalha 等人 (2019) 探讨了 N-苄基-4-氧代-1,4-二氢喹啉-3-甲酰胺的 N-乙基化反应的区域选择性,这与了解喹喔啉衍生物的化学行为和潜在修饰有关。这项工作突出了喹喔啉化合物在研究基本化学过程及其在药物化学中的意义 (Batalha、P. N. 等,2019)。

在合成化学中的作用

Saitô 等人 (1984) 展示了一种使用环状亚胺的亲核开环的二级甲酰胺的有效合成方法,这些甲酰胺在氮原子上具有 ω-取代的乙基和丙基。这项研究强调了喹喔啉衍生物在合成复杂有机分子(包括药物和其他生物活性化合物)中的效用 (Saitô、S. 等,1984)。

构象和构型研究

Abdel-megeed 等人 (1995) 专注于 2-硫代喹喔啉-4-酮的新乙酰化糖苷的合成、构象和构型研究。这些研究提供了对喹喔啉衍生物结构方面的见解,这可能会影响其生物活性和在药物设计中的应用 (Abdel-megeed、M. 等,1995)。

作用机制

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(benzylthio)ethyl)-4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-(benzylthio)ethylamine with 4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of a pentyl group to the nitrogen atom of the quinazoline ring and the formation of a carboxamide group at the 7-position of the quinazoline ring.", "Starting Materials": [ "2-(benzylthio)ethylamine", "4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "Pentylamine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol (MeOH)", "Ethyl acetate (EtOAc)", "Acetic acid (AcOH)", "Sodium bicarbonate (NaHCO3)", "Water (H2O)" ], "Reaction": [ "Step 1: 2-(benzylthio)ethylamine is condensed with 4-oxo-3-pentyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of DCC and DIPEA in DMF to form the corresponding amide intermediate.", "Step 2: Pentylamine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for the formation of the desired product.", "Step 3: The reaction mixture is then quenched with methanol and the resulting precipitate is filtered and washed with methanol to obtain the crude product.", "Step 4: The crude product is purified by column chromatography using ethyl acetate as the eluent to obtain the pure product.", "Step 5: The pure product is then treated with a mixture of acetic acid and sodium bicarbonate to remove any remaining impurities and obtain the final product." ] } | |

CAS 编号 |

438574-36-8 |

分子式 |

C23H27N3O2S2 |

分子量 |

441.61 |

IUPAC 名称 |

N-(2-benzylsulfanylethyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C23H27N3O2S2/c1-2-3-7-13-26-22(28)19-11-10-18(15-20(19)25-23(26)29)21(27)24-12-14-30-16-17-8-5-4-6-9-17/h4-6,8-11,15H,2-3,7,12-14,16H2,1H3,(H,24,27)(H,25,29) |

InChI 键 |

GQAXTDRQAPZBTB-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCSCC3=CC=CC=C3)NC1=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)

![6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2858869.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)

![Tert-butyl N-[(3-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2858875.png)

![2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858877.png)

![ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2858879.png)

![4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2858880.png)

![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2858881.png)

![6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2858883.png)